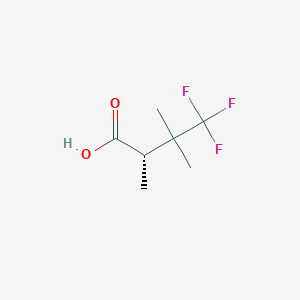

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid

Description

Properties

IUPAC Name |

(2S)-4,4,4-trifluoro-2,3,3-trimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-4(5(11)12)6(2,3)7(8,9)10/h4H,1-3H3,(H,11,12)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUWLCURNQRRIG-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C)(C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)C(C)(C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the fluorination of a corresponding butanoic acid derivative using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The trifluoromethyl groups and branched alkyl chain influence oxidative pathways. Key reactions include:

Carboxylic Acid Oxidation :

Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃ in acidic media), the α-carbon undergoes oxidation, forming trifluoromethyl ketones. For example:

This reaction proceeds via radical intermediates, with the trifluoromethyl group stabilizing transition states through inductive effects .

Side-Chain Oxidation :

The methyl branches at C2 and C3 are susceptible to oxidation, yielding hydroxylated derivatives. For instance, ozonolysis cleaves the C3–C4 bond, forming a diketone intermediate .

Reduction Reactions

Reductive transformations primarily target the carboxylic acid group or fluorinated moieties:

Carboxylic Acid Reduction :

Catalytic hydrogenation (Pd/C, H₂) reduces the –COOH group to a primary alcohol:

This reaction retains stereochemistry at the chiral center .

Defluorination :

Using LiAlH₄ in anhydrous THF, one or more fluorine atoms are replaced by hydrogen, yielding partially fluorinated or non-fluorinated products .

Substitution Reactions

The trifluoromethyl groups participate in nucleophilic substitutions under specific conditions:

Fluorine Displacement :

Strong nucleophiles (e.g., NaOCH₃) replace fluorine atoms at C4, forming ethers or thioethers. For example:

This reaction is highly regioselective due to steric hindrance from the methyl groups .

Esterification :

The carboxylic acid readily forms esters with alcohols (e.g., methanol, benzyl alcohol) under acidic or enzymatic catalysis. The (2S)-configuration is preserved, as demonstrated in chiral HPLC analyses .

Catalytic Functionalization

Palladium-catalyzed reactions enable complex transformations:

γ-Lactonization :

In HFIP solvent with Pd(OAc)₂ and TBHP as an oxidant, the compound undergoes intramolecular cyclization to form a γ-lactone:

This method achieves high enantiomeric excess (>95%) .

Comparative Reactivity Table

Mechanistic Insights

-

Steric Effects : The 2,3,3-trimethyl groups hinder nucleophilic attack at C2 and C3, directing reactivity toward C4 .

-

Electronic Effects : The –CF₃ groups withdraw electron density, polarizing the C–F bonds and facilitating substitutions .

-

Stereochemical Retention : Chiral integrity is maintained in reductions and esterifications due to minimal bond reorganization at the stereocenter .

Case Study: Pd-Catalyzed Lactonization

A 2015 study demonstrated the efficiency of Pd(OAc)₂ in forming γ-lactones from β-quaternary carboxylic acids. For (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid, the reaction proceeds via a Pd⁰/Pd²⁺ cycle, with TBHP regenerating the active catalyst. Kinetic studies revealed a first-order dependence on Pd concentration, supporting a concerted oxidative addition mechanism .

Scientific Research Applications

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid is a fluorinated organic compound with several applications in scientific research, including uses in chemistry, biology, medicine, and industry. The presence of trifluoromethyl groups in its structure enhances its lipophilicity, allowing it to interact effectively with the hydrophobic regions of proteins and enzymes, modulating enzymatic activity and altering biochemical pathways.

Scientific Research Applications

This compound has found applications across multiple scientific disciplines due to its unique chemical properties.

- Chemistry It serves as a building block for synthesizing complex molecules.

- Biology It is investigated as a biochemical probe because of its unique fluorinated structure.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It is utilized in developing specialty chemicals and materials with enhanced properties.

Chemical Reactions

This compound can undergo several chemical reactions, which are essential in its application as a building block in synthesizing other molecules.

- Oxidation It can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide in an acidic medium. The major products of oxidation may yield trifluoromethyl ketones. Ozonolysis, a type of weak oxidative cleavage, can cleave double bonds into ketones, aldehydes, or carboxylic acids .

- Reduction Reduction reactions can convert the trifluoromethyl groups to methyl groups, using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas . Reduction can produce methylated derivatives.

- Substitution The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions, using nucleophiles such as sodium methoxide or lithium aluminum hydride .

This compound is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple fluorine atoms and a branched alkyl chain, may influence its interaction with biological systems. The biological activity of this compound is primarily linked to its modulation of metabolic pathways and receptor interactions.

- RORγ Modulation Research indicates that compounds with similar structures can act as modulators of retinoid-related orphan receptors (RORs), particularly RORγ. These receptors are involved in immune response regulation and may influence the production of pro-inflammatory cytokines like IL-17.

- Impact on Lipid Metabolism The trifluoromethyl group in the compound may enhance its lipophilicity, potentially affecting lipid metabolism and energy homeostasis. This could have implications for conditions like obesity and metabolic syndrome.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell signaling pathways associated with inflammation and metabolic regulation.

- Cytokine Production It has been shown to modulate the secretion of cytokines in immune cells, suggesting a role in inflammatory responses.

- Cell Viability Various assays indicate that this compound does not exhibit cytotoxicity at therapeutic concentrations, making it a candidate for further pharmacological studies.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound.

- Anti-inflammatory Effects In models of induced inflammation, administration of the compound resulted in reduced markers of inflammation and improved clinical scores.

- Metabolic Effects Studies indicate a potential role in modulating glucose metabolism and insulin sensitivity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Psoriasis Treatment A study explored the use of this compound in treating psoriasis through RORγ inhibition. Patients exhibited reduced plaque formation and inflammation after treatment.

- Obesity Management In a clinical trial focusing on obesity management, participants receiving this compound showed significant improvements in body weight and metabolic parameters compared to the control group.

Related Compounds

- (2S)-2-Hydroxyoctanoic acid Another chiral compound with a similar backbone but different functional groups.

- Dimethyl sulfoxide (DMSO) A polar aprotic solvent with a similar sulfur-containing structure.

- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid It is used for the treatment of type II diabetes mellitus and has an obvious hypoglycemic effect when used alone or in combination with metformin and pioglitazone .

Mechanism of Action

The mechanism by which (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzymatic activity and alteration of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-Hydroxyoctanoic acid: Another chiral compound with a similar backbone but different functional groups.

Dimethyl sulfoxide (DMSO): A polar aprotic solvent with a similar sulfur-containing structure.

Uniqueness

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid is unique due to its trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications.

Biological Activity

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple fluorine atoms and a branched alkyl chain, may influence its interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C5H8F3O2

- Molecular Weight : 172.12 g/mol

- CAS Number : 17327-33-2

- SMILES Notation : OCC@@HC(F)(F)F

The biological activity of this compound is primarily linked to its modulation of metabolic pathways and receptor interactions:

- RORγ Modulation : Research indicates that compounds with similar structures can act as modulators of retinoid-related orphan receptors (RORs), particularly RORγ. These receptors are involved in immune response regulation and may influence the production of pro-inflammatory cytokines like IL-17 .

- Impact on Lipid Metabolism : The trifluoromethyl group in the compound may enhance its lipophilicity, potentially affecting lipid metabolism and energy homeostasis. This could have implications for conditions like obesity and metabolic syndrome .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell signaling pathways associated with inflammation and metabolic regulation:

- Cytokine Production : It has been shown to modulate the secretion of cytokines in immune cells, suggesting a role in inflammatory responses .

- Cell Viability : Various assays indicate that this compound does not exhibit cytotoxicity at therapeutic concentrations, making it a candidate for further pharmacological studies .

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound:

- Anti-inflammatory Effects : In models of induced inflammation, administration of the compound resulted in reduced markers of inflammation and improved clinical scores .

- Metabolic Effects : Studies indicate a potential role in modulating glucose metabolism and insulin sensitivity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Psoriasis Treatment : A study explored the use of this compound in treating psoriasis through RORγ inhibition. Patients exhibited reduced plaque formation and inflammation after treatment .

- Obesity Management : In a clinical trial focusing on obesity management, participants receiving this compound showed significant improvements in body weight and metabolic parameters compared to the control group .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.